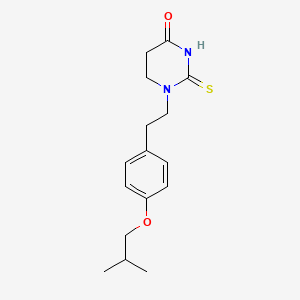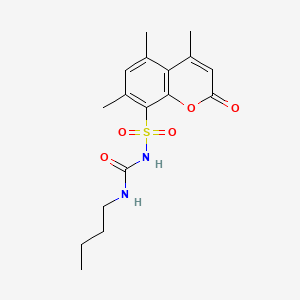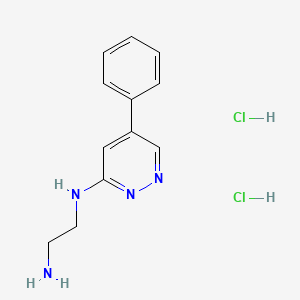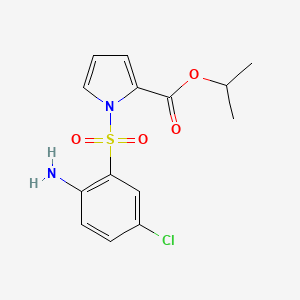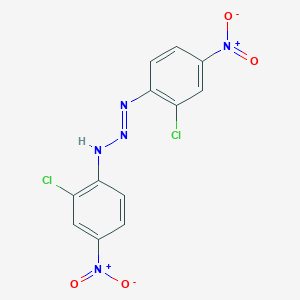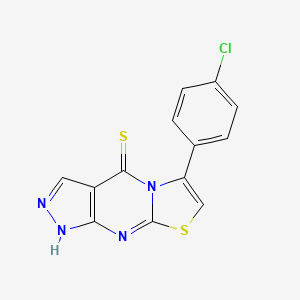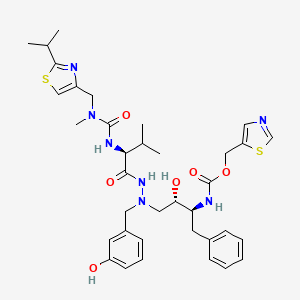
5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((((N-methyl-N-2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 5S-(((5-Tioazolil)metoxil)carbonil)amino-2-N-((((N-metil-N-2-isopropil-4-tioazolil)metil)amino)carbonil)-L-valinilamino-4S-hidroxi-1-(3-hidroxifenil)-6-fenil-2-azahexano es una molécula orgánica compleja con aplicaciones significativas en el campo de la química medicinal. Es conocido por su papel como inhibidor de la proteasa retroviral, lo que lo convierte en un compuesto valioso en el tratamiento de infecciones virales, particularmente el VIH.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implica múltiples pasos, comenzando con la preparación de intermedios clave. Uno de los pasos principales incluye la reacción de isobutiramida con pentóxido de fósforo para formar un intermedio de tioamida, que luego se cicla con 1,3-dicloroacetona para producir un anillo de tiazol . Este intermedio se hace reaccionar posteriormente con metilamina para formar el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto generalmente sigue la misma ruta sintética, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: El anillo de tiazol puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas, mientras que la reducción de los grupos carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus interacciones con varios objetivos biológicos, incluidas enzimas y receptores.
Medicina: Se utiliza principalmente como un inhibidor de la proteasa del VIH, ayudando a prevenir la replicación del virus.
Industria: Se emplea en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El compuesto ejerce sus efectos inhibiendo la actividad de la proteasa del VIH, una enzima crucial para la maduración de las partículas virales. Al unirse al sitio activo de la enzima, evita la escisión de las poliproteínas virales, inhibiendo así la formación de partículas virales maduras e infecciosas. Esta acción interrumpe el ciclo de vida viral y reduce la carga viral en individuos infectados.
Comparación Con Compuestos Similares
Compuestos similares
Ritonavir: Otro inhibidor de la proteasa del VIH con un mecanismo de acción similar.
Lopinavir: A menudo se usa en combinación con ritonavir para mejorar la eficacia.
Indinavir: Un inhibidor de la proteasa con una estructura química diferente, pero uso terapéutico similar.
Singularidad
La estructura única del compuesto, particularmente la presencia de múltiples anillos de tiazol y grupos hidroxilo, contribuye a su alta afinidad de unión y especificidad para la proteasa del VIH. Esto lo convierte en un inhibidor potente con menos efectos secundarios en comparación con otros compuestos similares.
Propiedades
Número CAS |
162739-47-1 |
|---|---|
Fórmula molecular |
C36H47N7O6S2 |
Peso molecular |
737.9 g/mol |
Nombre IUPAC |
1,3-thiazol-5-ylmethyl N-[(2S,3S)-3-hydroxy-4-[(3-hydroxyphenyl)methyl-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H47N7O6S2/c1-23(2)32(40-35(47)42(5)18-27-21-50-34(38-27)24(3)4)33(46)41-43(17-26-12-9-13-28(44)14-26)19-31(45)30(15-25-10-7-6-8-11-25)39-36(48)49-20-29-16-37-22-51-29/h6-14,16,21-24,30-32,44-45H,15,17-20H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)/t30-,31-,32-/m0/s1 |
Clave InChI |
CMVINILZKHHTSR-CPCREDONSA-N |
SMILES isomérico |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)NN(CC2=CC(=CC=C2)O)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
SMILES canónico |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NN(CC2=CC(=CC=C2)O)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


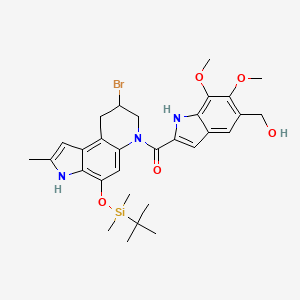


![13-ethylsulfanyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12741468.png)

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid](/img/structure/B12741481.png)
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)

